Cas no 946215-57-2 (N-(3,5-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide)
N-(3,5-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3,5-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
- N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
- N-(3,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- AKOS024488847
- F5013-0535
- N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
- 946215-57-2
-
- Inchi: 1S/C22H22FN3O2/c1-15-12-16(2)14-19(13-15)24-21(27)4-3-11-26-22(28)10-9-20(25-26)17-5-7-18(23)8-6-17/h5-10,12-14H,3-4,11H2,1-2H3,(H,24,27)
- InChI Key: QMVVBIYPKAYCPP-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=CC(N(CCCC(NC2C=C(C)C=C(C)C=2)=O)N=1)=O
Computed Properties
- Exact Mass: 379.16960512g/mol
- Monoisotopic Mass: 379.16960512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 615
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 61.8Ų
N-(3,5-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5013-0535-2μmol |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-5μmol |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-10μmol |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-1mg |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-2mg |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-3mg |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-4mg |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-5mg |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-10mg |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 10mg |
$79.0 | 2023-09-10 |
N-(3,5-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide Related Literature
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on N-(3,5-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
Compound CAS No. 946215-57-2: N-(3,5-Dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
The compound with CAS No. 946215-57-2, known as N-(3,5-Dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridazine derivatives, which have been extensively studied due to their unique electronic properties and biological activities. The molecule incorporates several functional groups, including an amide group, a dimethylphenyl group, and a fluorophenyl group, which contribute to its versatile reactivity and selectivity.
Recent studies have highlighted the importance of pyridazine derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the fluorophenyl group in this compound enhances its lipophilicity, which is crucial for improving bioavailability in pharmaceutical applications. Additionally, the dimethylphenyl group provides steric bulk, potentially influencing the molecule's interaction with biological targets such as enzymes or receptors.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, a recent study published in *Journal of Medicinal Chemistry* demonstrated a novel approach using microwave-assisted synthesis to accelerate the formation of the pyridazine ring system.
From a pharmacological perspective, this compound has shown promising activity in vitro against several cancer cell lines. Preclinical studies indicate that it may inhibit key enzymes involved in cell proliferation and survival pathways. Furthermore, its ability to modulate signaling pathways such as the MAPK/ERK pathway suggests potential applications in targeted cancer therapy.
Another area of interest is the evaluation of this compound's toxicity profile. Initial acute toxicity studies conducted in rodent models suggest that it has a relatively low toxicity profile at therapeutic doses. However, long-term safety studies are still required to fully assess its suitability for clinical use.
In terms of structural analysis, computational chemistry tools such as molecular docking and quantum mechanics have been employed to predict the binding affinity of this compound to various biological targets. These studies have provided valuable insights into its potential mechanism of action and have guided further optimization efforts.
Looking ahead, ongoing research is focused on improving the pharmacokinetic properties of this compound through structural modifications. For example, researchers are exploring the addition of hydroxyl or methoxy groups to enhance solubility and reduce clearance rates. Such modifications could significantly improve its efficacy as a therapeutic agent.
In conclusion, CAS No. 946215-57-2 represents a promising candidate in the field of medicinal chemistry due to its unique structure and diverse biological activities. Continued research into its synthesis, pharmacology, and toxicity will undoubtedly shed more light on its potential applications in drug development.
946215-57-2 (N-(3,5-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)